molecular formula C16H10N2O7 B11558304 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid

2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid

Cat. No.: B11558304
M. Wt: 342.26 g/mol
InChI Key: SXSQINUKGBEVEJ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid is a complex organic compound that features a unique structure combining a benzoic acid derivative with a furan ring and a diazinane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid typically involves multiple steps. One common approach is the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives. This reaction is usually carried out in a solvent such as dimethylformamide (DMF), hexamethylphosphoramide (HMPA), or N-methylpyrrolidone (NMP) at elevated temperatures (190–195°C) .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions or the use of environmentally friendly solvents may also be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced derivatives.

Scientific Research Applications

2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The diazinane moiety may play a crucial role in this interaction, potentially forming hydrogen bonds or other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-{5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-YL}benzoic acid is unique due to its combination of a benzoic acid derivative with a furan ring and a diazinane moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C16H10N2O7

Molecular Weight

342.26 g/mol

IUPAC Name

2-hydroxy-5-[5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C16H10N2O7/c19-11-3-1-7(5-9(11)15(22)23)12-4-2-8(25-12)6-10-13(20)17-16(24)18-14(10)21/h1-6,19H,(H,22,23)(H2,17,18,20,21,24)

InChI Key

SXSQINUKGBEVEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)C(=O)O)O

Origin of Product

United States

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